azane;carbonic acid;platinum

Beschreibung

Eigenschaften

IUPAC Name |

azane;carbonic acid;platinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUMVCVDCJQCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H16N4O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of azane;carbonic acid;platinum typically involves the reaction of a platinum precursor with ammonia and hydrogen carbonate. One common method is to start with ammonium chloroplatinate(IV), which is reacted with oxalic acid, strong ammonia water, and calcium acetate in a series of steps. The final product is crystallized and dried to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced crystallization techniques to ensure consistent product quality.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation to form higher oxidation state platinum complexes. For example, hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) can oxidize the platinum(II) center to platinum(IV). This reaction is critical in catalytic processes, such as the oxidation of formic acid to CO₂ on platinum surfaces, where formate anions react with H atoms adsorbed on Pt to form CO₂ and H₂O .

| Oxidizing Agent | Reaction Conditions | Products |

|---|---|---|

| H₂O₂ | Acidic medium, 25°C | Pt(IV) complexes |

| HNO₃ | Aqueous solution, 50°C | Pt(IV) oxides |

Reduction Reactions

Reduction of Pt(NH₃)₄(HCO₃)₂ produces platinum(0) nanoparticles or lower oxidation state complexes. Sodium borohydride (NaBH₄) or hydrogen gas (H₂) are common reducing agents. This pathway is relevant in hydrogenation catalysis, where platinum black (Pt(0)) facilitates the addition of hydrogen to unsaturated bonds .

| Reducing Agent | Reaction Conditions | Products |

|---|---|---|

| NaBH₄ | Ethanol, 0°C | Pt(0) nanoparticles |

| H₂ | High pressure, 100°C | Pt(0) catalyst |

Ligand Substitution Reactions

The ammonia (NH₃) and hydrogen carbonate (HCO₃⁻) ligands can be replaced by other ions such as Cl⁻ or NO₃⁻. For example, in acidic conditions, chloride ions substitute ammonia ligands, forming [Pt(NH₃)₄]Cl₂. This reactivity is exploited in synthesizing diverse platinum complexes for catalysis and medicine .

| Incoming Ligand | Reaction Conditions | Products |

|---|---|---|

| Cl⁻ | HCl, 80°C | [Pt(NH₃)₄]Cl₂ |

| NO₃⁻ | HNO₃, 60°C | [Pt(NH₃)₄]Cl₂ |

Mechanistic Insights

The compound’s reactivity stems from its coordination environment. In catalytic cycles:

-

Redox Flexibility : Platinum(II) to platinum(IV) transitions enable oxidative catalysis .

-

Ligand Labiality : Ammonia ligands stabilize the metal center but can be displaced to form reactive intermediates.

-

Surface Interactions : On Pt surfaces, formate anions (HCOO⁻) adsorb and oxidize to CO₂ via a barrier-free mechanism .

Structural and Chemical Stability

Wissenschaftliche Forschungsanwendungen

azane;carbonic acid;platinum has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other platinum complexes and catalysts.

Biology: Investigated for its potential use in biological systems, including as an anticancer agent.

Medicine: Explored for its potential therapeutic properties, particularly in cancer treatment.

Industry: Utilized in the production of catalytic converters for automobiles and other catalytic processes.

Wirkmechanismus

The mechanism of action of azane;carbonic acid;platinum involves its ability to coordinate with various ligands and undergo redox reactions. In biological systems, it can interact with DNA and proteins, leading to potential therapeutic effects. The molecular targets and pathways involved include DNA binding and inhibition of DNA replication, which is crucial for its anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Azane vs. Nitrogenous Bases

| Property | Azane (NH₃) | Hydrazine (N₂H₄) | Methylamine (CH₃NH₂) |

|---|---|---|---|

| Molecular Weight (g/mol) | 17.03 | 32.05 | 31.06 |

| Basicity (pKₐ) | 9.25 | 8.1 | 10.6 |

| Applications | Fertilizers, Refrigeration | Rocket fuel, Pharmaceuticals | Agrochemicals, Solvents |

Key Findings :

- Hydrazine is more reducing than azane, suited for propulsion systems but highly toxic .

- Methylamine’s higher basicity enhances its utility in synthesizing pharmaceuticals like ephedrine .

Carbonic Acid vs. Inorganic Oxyacids

| Property | Carbonic Acid (H₂CO₃) | Sulfuric Acid (H₂SO₄) | Nitric Acid (HNO₃) |

|---|---|---|---|

| Acidity (pKₐ₁) | 6.35 | -3.0 (strong acid) | -1.4 (strong acid) |

| Stability | Decomposes to CO₂ + H₂O | Stable (hygroscopic) | Oxidizing, decomposes in light |

| Industrial Use | Beverages, pH buffers | Fertilizers, Batteries | Explosives, Fertilizers |

Key Findings :

- Sulfuric acid’s high acidity and dehydrating properties make it indispensable in petrochemical refining .

- Nitric acid’s oxidizing capacity underpins its role in nitrocompound synthesis (e.g., TNT) .

Platinum Complexes vs. Transition Metal Therapeutics

| Compound | Cisplatin ([PtCl₂(NH₃)₂]) | Carboplatin ([Pt(C₆H₆O₄)(NH₃)₂]) | Oxaliplatin ([Pt(C₂H₈N₂)(C₂O₄)]) |

|---|---|---|---|

| Molecular Weight (g/mol) | 300.05 | 371.25 | 397.29 |

| Structure | Square planar | Square planar | Square planar |

| Mechanism | DNA cross-linking | DNA cross-linking (less reactive) | Inhibits DNA replication |

| Toxicity | Nephrotoxic | Myelosuppression | Neuropathy |

Biologische Aktivität

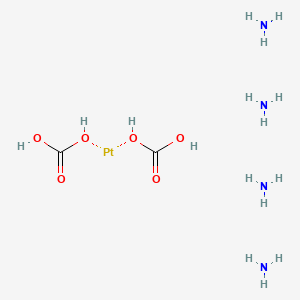

Azane;carbonic acid;platinum (chemical formula: ) is a platinum coordination complex that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a platinum(II) ion coordinated to four ammonia ligands and two hydrogen carbonate ions, which contribute to its stability and reactivity.

Comparison with Established Platinum Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| Cisplatin | A widely used chemotherapy drug | Effective against testicular, ovarian, and bladder cancers |

| Carboplatin | A derivative of cisplatin | Improved solubility and reduced side effects |

| Oxaliplatin | Another platinum compound | Effective against colorectal cancer |

The biological mechanism for this compound is hypothesized based on the behavior of other platinum complexes. It is expected to interact with cellular macromolecules, particularly nucleic acids, leading to cytotoxic effects. However, detailed studies specifically focusing on this compound are still necessary to elucidate its precise mechanism.

Synthesis and Stability

The synthesis of this compound involves reacting potassium chloroplatinate with ammonia and ammonium bicarbonate:

This reaction produces a stable complex that can be further characterized using various spectroscopic techniques. The stability of the complex is attributed to the strong covalent bonds formed between the platinum center and the ammonia ligands.

Case Study 1: Antimicrobial Activity

Recent studies have explored the antimicrobial properties of platinum complexes. For instance, research showed that certain platinum(IV) complexes exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. While specific data on this compound is sparse, it is reasonable to infer similar antimicrobial potential due to its structural characteristics.

Case Study 2: Cytotoxicity Assessment

In vitro studies have been conducted on related platinum compounds to assess their cytotoxicity against various cancer cell lines. For example, platinum(IV) complexes demonstrated promising IC50 values against human colon and lung cancer cell lines, indicating their potential as therapeutic agents. Further research into this compound could yield valuable insights into its cytotoxic profile.

Summary of Key Findings

- Antitumor Activity : this compound may exhibit antitumor properties akin to those of cisplatin.

- Antimicrobial Potential : Preliminary data suggest possible antimicrobial effects similar to other platinum complexes.

- Cytotoxicity : Future investigations are required to determine its cytotoxic effects on cancer cell lines.

Future Directions

To fully understand the biological activity of this compound, further research should focus on:

- Detailed mechanistic studies to elucidate how this compound interacts with biological macromolecules.

- Comprehensive toxicity assessments in various biological models.

- Exploration of its potential as a therapeutic agent in combination therapies for cancer treatment.

Q & A

Q. Q1: What are the critical methodological considerations for synthesizing azane-platinum complexes while minimizing impurities like chloroplatinous acid?

Methodological Answer:

- Key Steps : Start with high-purity platinum (≥99.9%) to avoid iridium contamination. Use controlled aqua regia digestion (3:1 HCl:HNO₃) under inert atmospheres to suppress nitroso-platinic chloride formation .

- Purification : Fractional crystallization in HCl followed by vacuum drying reduces chloroplatinous acid impurities. Validate purity via ICP-MS for Pt/Ir ratios and FTIR to confirm absence of nitroso groups .

- Theoretical Framework : Leverage coordination chemistry principles (e.g., ligand substitution kinetics) to optimize reaction conditions .

Q. Q2: How can carbonic acid’s transient stability in aqueous platinum catalysis systems be experimentally quantified?

Methodological Answer:

- Experimental Design : Use stopped-flow spectrophotometry to monitor CO₂ hydration kinetics in Pt-containing buffers (pH 4–8). Pair with in-situ Raman spectroscopy to detect H₂CO₃ intermediates .

- Data Interpretation : Apply the Eigen-Weller mechanism to model proton-transfer rates, correlating Pt surface charge (zeta potential measurements) with carbonic acid stability .

Advanced Research: Mechanistic and Data Contradiction Analysis

Q. Q3: How do conflicting reports on azane’s role in Pt(II) complex redox behavior arise, and how can they be resolved methodologically?

Methodological Answer:

Q. Q4: What factorial design approaches are optimal for studying synergistic effects of azane and carbonic acid in Pt-based CO₂ reduction electrocatalysts?

Methodological Answer:

- Design Selection : Employ a 3×3 full factorial design with factors: (1) azane concentration (0.1–1.0 mM), (2) CO₂ partial pressure (1–5 atm), (3) applied potential (−0.2 to −0.8 V vs. SHE) .

- Response Variables : Faradaic efficiency, Tafel slope, and ECSA (electrochemical surface area).

- Data Analysis : Use ANOVA to isolate interaction effects and response surface modeling to identify optimal conditions .

Theoretical and Methodological Integration

Q. Q5: How can ab initio molecular dynamics (AIMD) simulations be validated against experimental data for azane-Pt-carbonate systems?

Methodological Answer:

Q. Q6: What methodological gaps exist in current studies of platinum’s role in stabilizing carbonic acid intermediates, and how can they be addressed?

Methodological Answer:

- Identified Gaps :

- Solutions :

Data Reproducibility and Theoretical Frameworks

Q. Q7: How can researchers ensure reproducibility when synthesizing azane-platinum dinitrate complexes given variability in starting materials?

Methodological Answer:

Q. Q8: What theoretical frameworks best explain contradictory data on carbonic acid’s catalytic vs. inhibitory roles in Pt-mediated reactions?

Methodological Answer:

- Framework Selection :

- Data Reconciliation : Conduct meta-analysis of kinetic datasets using multivariate regression to identify dominant variables (e.g., surface coverage, pH) .

Future Directions and Interdisciplinary Approaches

Q. Q9: What emerging computational tools can bridge gaps between experimental observations and theoretical models for azane-Pt systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.